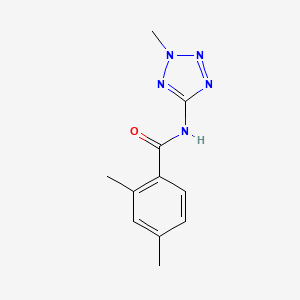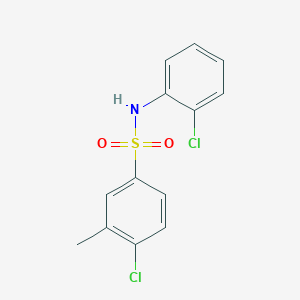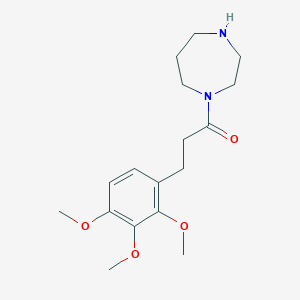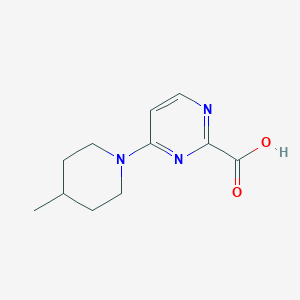
N-methyl-2-phenyl-3H-benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-phenyl-3H-benzimidazole-5-carboxamide (also known as mebendazole) is a synthetic benzimidazole derivative that has been extensively studied for its potential use in the treatment of various diseases. It is a white to slightly yellow crystalline powder that is soluble in dimethyl sulfoxide, ethanol, and methanol.
Mechanism of Action
Mebendazole works by inhibiting the formation of microtubules, which are essential for the survival of cancer cells and parasites. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting microtubule formation, mebendazole disrupts these processes, leading to cell death.
Biochemical and Physiological Effects:
Mebendazole has been shown to have various biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and inhibition of protein aggregation. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Advantages and Limitations for Lab Experiments
One advantage of mebendazole is its broad-spectrum activity against various diseases, including cancer and parasitic infections. It is also relatively inexpensive and widely available. One limitation is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several future directions for mebendazole research. One direction is the development of mebendazole analogs with improved solubility and bioavailability. Another direction is the investigation of mebendazole as a potential treatment for other diseases, such as viral infections and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanisms of action of mebendazole and to identify potential biomarkers for its activity.
Synthesis Methods
Mebendazole can be synthesized by the condensation of 2-aminothiophenol with 2-carbethoxyaniline, followed by the reaction with methyl isocyanate. The resulting product is then purified by recrystallization to obtain mebendazole.
Scientific Research Applications
Mebendazole has been extensively studied for its potential use in the treatment of various diseases, including cancer, parasitic infections, and neurodegenerative diseases. In cancer research, mebendazole has been shown to have anti-tumor activity in various cancer cell lines, including breast, prostate, and colon cancer. It has also been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels that tumors need to grow.
In parasitic infections, mebendazole has been used to treat infections caused by intestinal worms, such as pinworms, roundworms, and hookworms. It works by inhibiting the formation of microtubules, which are essential for the survival of the parasites.
In neurodegenerative disease research, mebendazole has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. It works by inhibiting the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are implicated in the development of these diseases.
properties
IUPAC Name |
N-methyl-2-phenyl-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-16-15(19)11-7-8-12-13(9-11)18-14(17-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLCWUNXYPBHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-methyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazol-5-yl]-[(3S)-3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7646996.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7646999.png)
![2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7647004.png)

![[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B7647020.png)
![3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7647026.png)
![1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7647029.png)
![3-[Methyl-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)amino]propanoic acid](/img/structure/B7647045.png)


![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7647061.png)


